4-Bromo-6-nitroquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

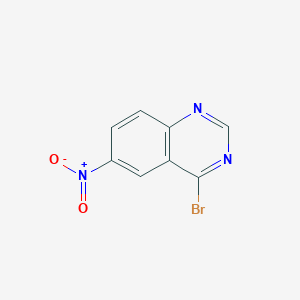

4-Bromo-6-nitroquinazoline is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-nitroquinazoline typically involves the nitration and bromination of quinazoline derivatives. One common method starts with the nitration of 2-amino-4-chlorobenzoic acid to form 2-amino-4-chloro-6-nitrobenzoic acid. This intermediate is then cyclized to form 6-nitroquinazoline, which is subsequently brominated to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance the reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-nitroquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products:

Substitution: Products depend on the nucleophile used, such as 4-alkoxy-6-nitroquinazoline when using alkoxides.

Reduction: The major product is 4-bromo-6-aminoquinazoline when the nitro group is reduced.

Scientific Research Applications

4-Bromo-6-nitroquinazoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitroquinazoline involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, it can interfere with cellular signaling pathways that are crucial for cancer cell proliferation and survival. This inhibition leads to the suppression of tumor growth and induces apoptosis in cancer cells .

Comparison with Similar Compounds

4,7-Dichloro-6-nitroquinazoline: Another quinazoline derivative with similar biological activities.

4-Anilinoquinazolines: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Uniqueness: 4-Bromo-6-nitroquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromine and nitro groups make it a versatile intermediate for further functionalization and derivatization .

Biological Activity

4-Bromo-6-nitroquinazoline is a heterocyclic compound belonging to the quinazoline family, notable for its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C_9H_6BrN_3O_2

- Molecular Weight : Approximately 253.06 g/mol

- Structure : Characterized by bromine and nitro substituents at the 4 and 6 positions, respectively.

The unique combination of the bromine and nitro groups enhances its reactivity and biological activity, making it an interesting candidate for medicinal chemistry applications.

Anticancer Properties

This compound has shown promising anticancer activity, with studies indicating significant anti-proliferative and cytotoxic effects against various cancer cell lines. Related compounds have demonstrated similar properties, suggesting that this compound may also exhibit these effects through specific molecular interactions that influence cell growth and apoptosis pathways .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | Induction of apoptosis |

| 6-Bromo-5-nitroquinoline | A549 (Lung) | TBD | Cell cycle arrest |

| 4-Nitroquinoline | HeLa (Cervical) | TBD | ROS production increase |

Note: TBD indicates that specific IC50 values need further investigation.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Molecular Targets : The compound may interact with various enzymes and proteins, influencing key cellular pathways.

- Induction of Apoptosis : Similar quinazoline derivatives have been reported to induce apoptosis in cancer cells, potentially through mitochondrial pathways.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to the cytotoxic effects observed in treated cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several studies have explored the biological activity of related quinazoline derivatives:

- Sakai et al. (2018) demonstrated that quinoline derivatives exhibit marked anticancer activity. Their research indicated that modifications to the quinazoline structure can significantly enhance biological efficacy against cancer cell lines .

- Research on DPP-IV Inhibitors : A study highlighted the synthesis of aminocoumarin derivatives as anticancer agents, showing that structural modifications can lead to improved antiproliferative activities against various human cancer cell lines .

- Mechanistic Studies : Investigations into the biochemical properties of related compounds revealed that they could influence gene expression and cellular metabolism, further supporting their role as potential anticancer agents.

Pharmacokinetics

The pharmacokinetic profile of this compound is yet to be fully characterized. However, its molecular weight suggests reasonable bioavailability characteristics. Future studies should focus on its absorption, distribution, metabolism, and excretion (ADME) properties to better understand its therapeutic potential.

Properties

Molecular Formula |

C8H4BrN3O2 |

|---|---|

Molecular Weight |

254.04 g/mol |

IUPAC Name |

4-bromo-6-nitroquinazoline |

InChI |

InChI=1S/C8H4BrN3O2/c9-8-6-3-5(12(13)14)1-2-7(6)10-4-11-8/h1-4H |

InChI Key |

RIMSRZBTSNXGAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.